

# Application of DSG-d4 in Mapping Protein Interaction Networks

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## Compound of Interest

Compound Name: DSG Crosslinker-d4

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## Introduction

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to elucidating cellular processes in both healthy and diseased states. Chemical cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to identify and characterize these interactions by covalently linking proteins that are in close proximity. Disuccinimidyl glutarate-d4 (DSG-d4) is a deuterated, amine-reactive, homobifunctional cross-linker that is particularly valuable for these studies. Its membrane permeability allows for in vivo cross-linking, capturing transient and stable interactions within the cellular context. The incorporation of four deuterium atoms in DSG-d4 results in a distinct isotopic signature that facilitates the confident identification of cross-linked peptides by mass spectrometry. This 4 Dalton mass shift allows for the clear differentiation of intermolecular and intramolecular cross-links from unmodified peptides.

This application note provides detailed protocols for utilizing DSG-d4 in protein interaction studies, from in vivo cross-linking to mass spectrometry data analysis. It also presents a representative dataset of identified cross-linked peptides and illustrates the visualization of a protein interaction network using the Epidermal Growth Factor Receptor (EGFR) signaling pathway as an example.

## Data Presentation

The following table represents a typical format for presenting quantitative data from a cross-linking mass spectrometry experiment. This example data is adapted from a study on an E. coli proteome sample cross-linked with BS3, a similar NHS-ester cross-linker to DSG. The principles of data presentation are directly applicable to experiments using DSG-d4. The data showcases identified cross-linked peptides, the proteins they originate from, and scores that indicate the confidence of the identification.

Cross-link ID	Protein 1	Residue 1	Protein 2	Residue 2	Score
1	30S ribosomal protein S2	K138	30S ribosomal protein S2	K210	25.4
2	30S ribosomal protein S3	K59	30S ribosomal protein S4	K186	22.1
3	50S ribosomal protein L2	K89	50S ribosomal protein L5	K121	31.8
4	Chaperone protein DnaK	K155	Chaperone protein DnaK	K443	19.5
5	Elongation factor Tu	K56	Elongation factor Tu	K208	28.9
6	ATP synthase subunit alpha	K175	ATP synthase subunit beta	K162	35.2
7	GroEL protein	K139	GroEL protein	K327	24.7
8	30S ribosomal protein S5	K4	30S ribosomal protein S8	K10	18.3
9	50S ribosomal protein L1	K181	50S ribosomal protein L1	K219	21.6
10	DNA-directed RNA polymerase subunit alpha	K271	DNA-directed RNA polymerase subunit beta	K158	29.1

Note: Data is illustrative and adapted from a study using BS3 cross-linker on an E. coli proteome.[\[1\]](#)[\[2\]](#) Scores are representative of typical output from cross-link identification

software and indicate the confidence of the peptide-spectrum match.

## Experimental Protocols

### In Vivo Cross-linking of Mammalian Cells with DSG-d4

This protocol describes the general procedure for cross-linking proteins in living mammalian cells using the membrane-permeable DSG-d4.

#### Materials:

- DSG-d4 (Disuccinimidyl glutarate-d4)
- Dry DMSO (Dimethyl sulfoxide)
- Phosphate-Buffered Saline (PBS), pH 7.4
- Quenching buffer (1 M Tris-HCl, pH 7.5)
- Cell scrapers
- Ice-cold PBS
- Centrifuge

#### Protocol:

- Cell Culture: Grow mammalian cells to 80-90% confluency in appropriate cell culture dishes.
- DSG-d4 Stock Solution Preparation: Immediately before use, prepare a 25 mM stock solution of DSG-d4 in dry DMSO.
- Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
- Cross-linking Reaction:
  - Add pre-warmed PBS (37°C) to the cells.

- Add the 25 mM DSG-d4 stock solution to the PBS covering the cells to a final concentration of 1-2 mM.
- Incubate the cells at 37°C for 30 minutes.
- Quenching: Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris-HCl. Incubate for 15 minutes at room temperature.
- Cell Harvesting:
  - Aspirate the quenching solution and wash the cells twice with ice-cold PBS.
  - Scrape the cells in ice-cold PBS and transfer the cell suspension to a pre-chilled centrifuge tube.
  - Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Cell Lysis and Downstream Processing: The cross-linked cell pellet can now be used for protein extraction, immunoprecipitation, and subsequent mass spectrometry analysis.

## Protein Digestion and Mass Spectrometry Analysis of Cross-linked Samples

This protocol outlines the steps for digesting cross-linked protein samples and preparing them for LC-MS/MS analysis.

Materials:

- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Dithiothreitol (DTT)
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Ammonium bicarbonate buffer (50 mM, pH 8.0)

- Formic acid
- C18 desalting columns
- LC-MS/MS system

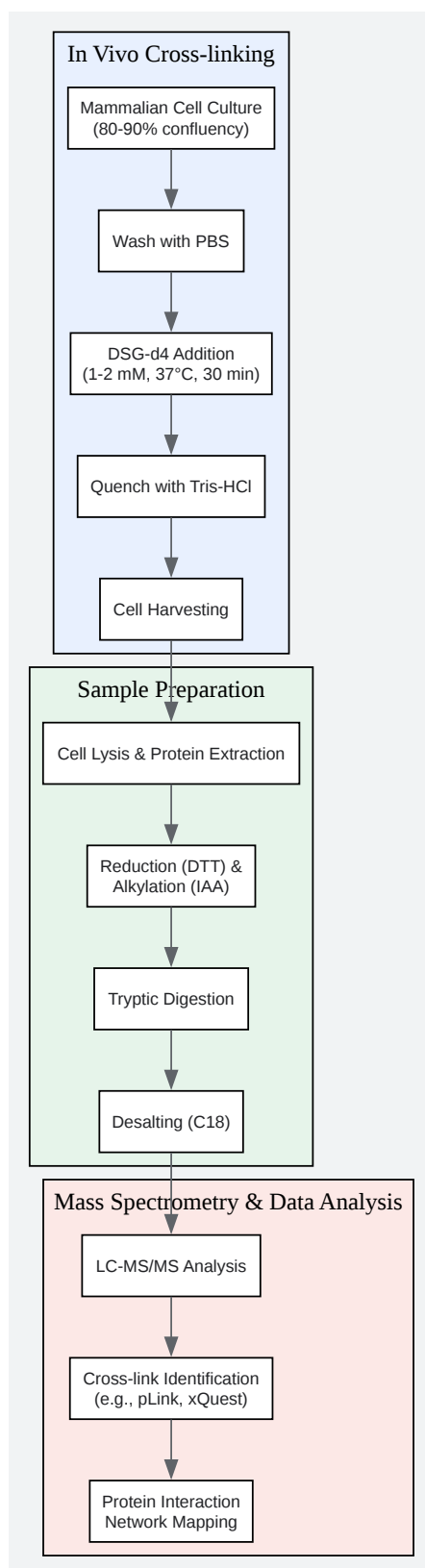
Protocol:

- Protein Extraction: Lyse the cross-linked cell pellet in a suitable lysis buffer containing protease inhibitors.
- Reduction and Alkylation:
  - Reduce the protein disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 1 hour.
  - Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 45 minutes.
- In-solution Digestion:
  - Dilute the protein sample with 50 mM ammonium bicarbonate buffer to reduce the concentration of detergents.
  - Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
- Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
- Desalting: Desalt the peptide mixture using C18 desalting columns according to the manufacturer's instructions.
- LC-MS/MS Analysis:
  - Analyze the desalted peptides by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode, prioritizing the fragmentation of precursor ions with higher charge states ( $\geq 3+$ ), which are more likely to be cross-linked peptides.

- The use of fragmentation techniques such as Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD) can be beneficial for the analysis of cross-linked peptides.
- Data Analysis: Use specialized software (e.g., pLink, xQuest, MeroX) to identify the cross-linked peptides from the raw mass spectrometry data. These programs are designed to handle the complexity of searching for two peptides connected by a cross-linker with a specific mass modification (in this case, from DSG-d4).

## Mandatory Visualization

### Experimental Workflow for Protein Interaction Mapping using DSG-d4



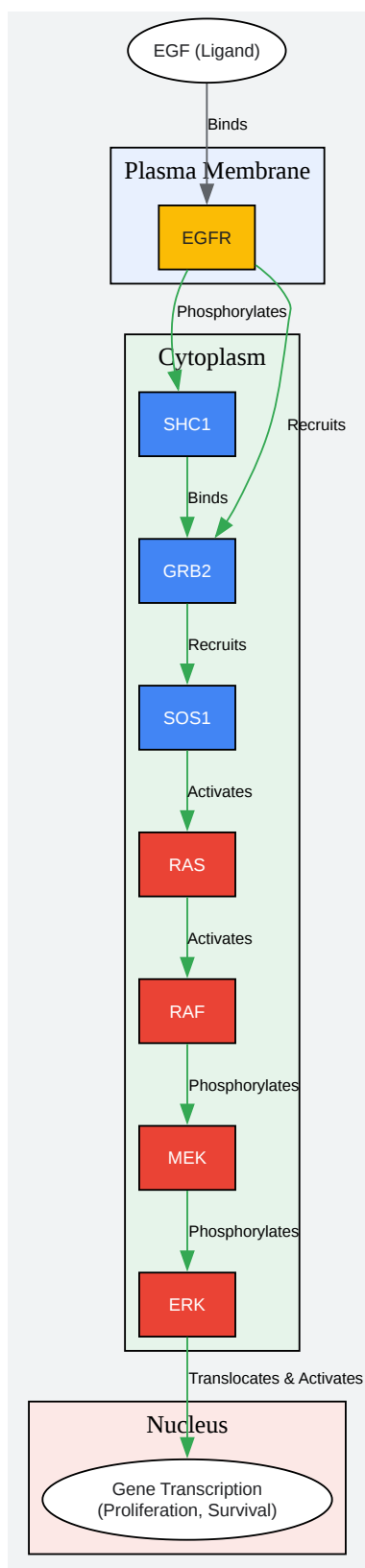
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Caption: Workflow for DSG-d4 based protein interaction mapping.



## EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers, making it a key target for drug development. The following diagram illustrates the key protein-protein interactions at the initial stages of EGFR activation.



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